Ganglioside GM1 (ovine) (ammonium salt)
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Overview
Description
Ganglioside GM1 (ovine) (ammonium salt) is a monosialylated ganglioside, a type of glycosphingolipid that contains one sialic acid residue. It is found in various cells, including immune cells and neurons, and is enriched in lipid rafts in the cell membrane . Ganglioside GM1 plays a crucial role in neuronal development, maturation, and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganglioside GM1 can be synthesized through a series of glycosylation reactions, where specific glycosyl donors and acceptors are used to build the oligosaccharide chain. The synthesis involves the use of protecting groups to ensure selective reactions at desired positions. The final product is obtained through deprotection and purification steps .
Industrial Production Methods: Industrial production of Ganglioside GM1 typically involves extraction from natural sources, such as bovine or ovine brain tissue. The extraction process includes homogenization, lipid extraction using organic solvents, and chromatographic purification to isolate the ganglioside .
Chemical Reactions Analysis
Types of Reactions: Ganglioside GM1 undergoes various chemical reactions, including:
Oxidation: Ganglioside GM1 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the ganglioside.
Substitution: Substitution reactions can occur at the glycosidic linkages or the ceramide backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various glycosyl donors and acceptors are used under catalytic conditions.
Major Products: The major products formed from these reactions include modified gangliosides with altered oligosaccharide chains or ceramide backbones, which can have different biological activities .
Scientific Research Applications
Ganglioside GM1 has a wide range of scientific research applications, including:
Chemistry: Used as a standard lipid for mass spectrometry analysis and as a substrate for enzymatic studies.
Biology: Plays a role in cell signaling, neuronal development, and neuroprotection.
Industry: Utilized in the production of liposomes and other lipid-based delivery systems for drug delivery.
Mechanism of Action
Ganglioside GM1 exerts its effects through several mechanisms:
Interaction with Growth Factor Receptors: It associates with receptors such as TrkA, TrkB, and the GDNF receptor complex, facilitating their expression on the cell surface.
Modulation of Calcium Influx: Ganglioside GM1 interacts with proteins to increase calcium influx, affecting various calcium-dependent processes, including neuronal outgrowth during differentiation.
Receptor for Toxins: Acts as a receptor for cholera toxin and other bacterial toxins, facilitating their entry into cells.
Comparison with Similar Compounds
Ganglioside GM1 is compared with other gangliosides such as GD1a, GD1b, GT1b, and GM3:
GD1a, GD1b, GT1b: These gangliosides share similar structures but differ in the number and position of sialic acid residues.
GM3: Unlike GM1, GM3 has pro-inflammatory activity and is involved in different cellular processes.
Ganglioside GM1 is unique due to its well-balanced amphiphilic behavior, allowing it to establish strong hydrophobic and hydrophilic interactions. This property makes it a key player in maintaining neuronal functions and providing neuroprotection .
Properties
Molecular Formula |
C73H134N4O31 |
---|---|
Molecular Weight |
1563.9 g/mol |
IUPAC Name |
azanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C73H131N3O31.H3N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70;/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97);1H3/b33-31+;/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-;/m0./s1 |
InChI Key |
XKTKEUMFELHBSG-POYTVKKJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] |
Origin of Product |
United States |
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